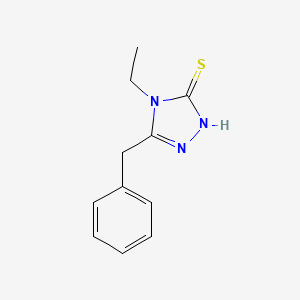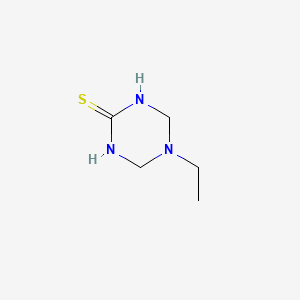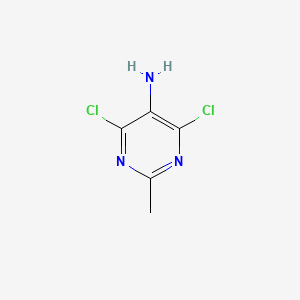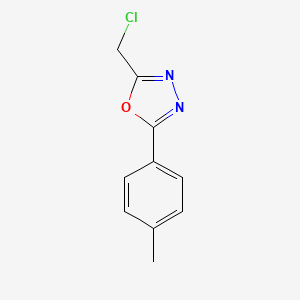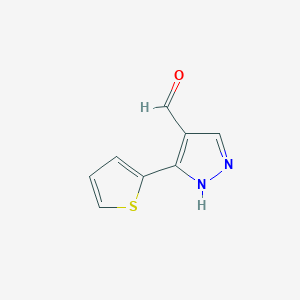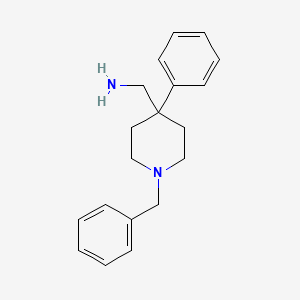
(1-苄基-4-苯基哌啶-4-基)甲胺
概述
描述
Synthesis Analysis
The synthesis of compounds structurally related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” involves multiple steps, including reactions that introduce the benzyl and phenyl groups to the piperidine ring. One method describes the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, where LiAlH4 reduction followed by hydrogenolysis yields the target diamine structure (Froelich et al., 1996). Another approach utilizes (N-isocyanimino)triphenylphosphorane for the preparation of densely functionalized iminophosphoranes, leading to derivatives of the target structure (Ramazani et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” has been elucidated through crystallographic studies. For instance, the crystal structure of an adduct comprising similar structural motifs showed distinct dihedral angles between the benzene ring and the piperidine rings, indicating the steric interactions that could influence biological activity (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical modifications at various positions of the piperidine ring and the attached phenyl and benzyl groups can significantly affect the compound's reactivity and interaction with biological targets. For example, the introduction of aryloxyethyl derivatives to the piperidine ring has been shown to preferentially activate certain serotonin receptors, demonstrating how chemical modifications can tailor the compound’s pharmacological profile (Sniecikowska et al., 2019).
Physical Properties Analysis
The solubility, metabolic stability, and membrane permeability of compounds structurally related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” are critical for their potential as drug candidates. These properties are often optimized through structural modifications that balance hydrophobic and hydrophilic elements, ensuring adequate bioavailability (Sniecikowska et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets and stability under physiological conditions, are crucial for the therapeutic utility of these compounds. Research indicates that specific structural modifications can enhance selectivity and potency towards intended biological targets, such as serotonin receptors, which is indicative of the compound's mechanism of action and potential therapeutic applications (Sniecikowska et al., 2019).
科学研究应用
血清素受体的偏向激动剂
(1-苄基-4-苯基哌啶-4-基)甲胺衍生物的一种应用是作为血清素 5-HT1A 受体的偏向激动剂。研究表明,这些化合物可以选择性地激活受体的特定信号通路,从而产生强劲的抗抑郁样活性,而没有明显的副作用。这种选择性激活是通过优先刺激神经元中的 ERK1/2 磷酸化途径实现的。由于其高受体亲和力和特异性,此类衍生物有望成为新的抗抑郁药候选药物 (Sniecikowska 等人,2019).
抗菌活性
已经合成并评估了 (1-苄基-4-苯基哌啶-4-基)甲胺衍生物的抗菌和抗真菌特性。这些化合物表现出不同程度的抗菌活性,表明在开发新的抗菌剂方面具有潜在用途 (Visagaperumal 等人,2010).
有机合成中的催化应用
这些化合物已用于合成不对称 NCN′ 和 PCN 钳形钯环。它们在催化应用中表现出良好的活性和选择性,特别是在钯环保持在 Pd(II) 状态的情况下。这说明了它们在各种有机合成工艺中的潜在用途 (Roffe 等人,2016).
癌症研究中的细胞毒性剂
一系列 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺(由 (1-苄基-4-苯基哌啶-4-基)甲胺衍生物合成)对各种癌细胞系表现出显着的细胞毒性活性。在某些情况下,这些化合物显示出比某些参考药物(如多柔比星)更好的疗效,表明它们作为癌症治疗中新型细胞毒性剂的潜力 (Ramazani 等人,2014).
光细胞毒性用于治疗应用
已经合成并研究了涉及 (1-苄基-4-苯基哌啶-4-基)甲胺衍生物的铁(III)配合物的光细胞毒性特性。这些配合物在红光下表现出显着的光细胞毒性,并有可能用于治疗应用,例如靶向癌症治疗 (Basu 等人,2014).
安全和危害
As for the safety and hazards associated with “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine”, it’s important to note that this compound is not intended for human or veterinary use. Therefore, it should be handled with care, using appropriate personal protective equipment, and in accordance with good laboratory practices. For detailed safety information, one should refer to the compound’s MSDS .
属性
IUPAC Name |
(1-benzyl-4-phenylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-16,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLXJOKXXMNECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233099 | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine | |
CAS RN |
84176-77-2 | |
| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-phenylpiperidine-4-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)


